-Methyl-2-thiazoline-4-carboxylic acid sodium salt (CAS Number: 15058-19-2) is a valuable intermediate and building block in organic synthesis due to its unique heterocyclic structure. The presence of a nitrogen atom and a sulfur atom in a five-membered ring makes it a versatile scaffold for constructing various complex molecules with diverse functionalities.
This compound serves as a precursor for the synthesis of a wide range of heterocyclic compounds, including thiazoles, which are found in numerous natural products and pharmaceuticals []. The presence of the carboxylic acid group and the methyl group further diversifies its synthetic potential, allowing for various functional group manipulations and the introduction of desired chemical functionalities.
The research exploring the potential therapeutic applications of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt and its derivatives is ongoing. Studies suggest that this compound and its analogs may possess various biological activities, including:
2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a chemical compound with the molecular formula C5H6NNaO2S and a molecular weight of 167.16 g/mol. It is classified as a heterocyclic compound, specifically a thiazoline derivative, which incorporates a five-membered ring containing both sulfur and nitrogen atoms. The compound is identified by the CAS number 15058-19-2 and is known for its role in various chemical applications, particularly in laboratory settings for research and development purposes .
The reactivity of 2-methyl-2-thiazoline-4-carboxylic acid sodium salt primarily involves nucleophilic substitution and condensation reactions due to the presence of the carboxylic acid functional group. It can undergo:
These reactions are significant for synthesizing various derivatives that could have enhanced biological activity or different physical properties .
The synthesis of 2-methyl-2-thiazoline-4-carboxylic acid sodium salt typically involves several steps:
This multi-step synthesis allows for the fine-tuning of the compound's properties through variations in starting materials and reaction conditions .
2-Methyl-2-thiazoline-4-carboxylic acid sodium salt finds applications primarily in:
Its versatility makes it valuable in both academic and industrial settings .
Several compounds share structural features with 2-methyl-2-thiazoline-4-carboxylic acid sodium salt. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Methylthiazole | 3481-21-8 | A simpler thiazole derivative without carboxyl group; used in flavoring agents. |
Thiazole-4-carboxylic acid | 2037-26-7 | Contains a carboxylic group but lacks methyl substitution; has different reactivity. |
5-Methylthiazole | 109-72-8 | Similar structure but differs in methyl positioning; used in pharmaceuticals. |
The uniqueness of 2-methyl-2-thiazoline-4-carboxylic acid sodium salt lies in its specific combination of functional groups and ring structure, which may impart distinct biological activities compared to these similar compounds .
The classical synthesis of 2-methyl-2-thiazoline-4-carboxylic acid derivatives relies on cyclocondensation reactions between mercaptoamine precursors and carbonyl-containing reagents. A seminal method involves the reaction of α-methylcysteine hydrochloride with nitriles under acidic conditions. For example, Schneider et al. demonstrated that heating α-methylcysteine hydrochloride 6a with nitrile 7 in a phosphate-buffered methanol solution (pH 5.95, 70°C, 2 hours) yields 2-methyl-2-thiazoline-4-carboxylic acid 8a in quantitative yields. The reaction proceeds via nucleophilic attack of the thiol group on the nitrile, followed by cyclization and hydrolysis (Figure 1).
Table 1: Classical Cyclocondensation Conditions and Yields
Precursor | Reagent | Solvent | Temperature | Time | Yield | Reference |
---|---|---|---|---|---|---|
α-Methylcysteine HCl | Acetonitrile | Methanol | 70°C | 2 h | 99% | |
N-Acetylcysteine | HCl (7 M) | Aqueous | 25°C | 24 h | 85% | |
Ethanol amine | CS₂ | Solvent-free | 100–130°C | 6 h | 90% |
Alternative routes include the acid-catalyzed cyclization of N-acetylcysteine in concentrated hydrochloric acid, which forms the thiazoline ring via intramolecular dehydration. Early patents, such as US2364399A, describe the reaction of ethanol amine with carbon disulfide under superatmospheric pressures (100–130°C) to yield 2-mercapto-thiazoline intermediates, which are subsequently oxidized to the carboxylic acid derivative.
Recent advances emphasize catalytic systems to enhance regioselectivity and reduce reaction times. Molybdenum(VI)-catalyzed dehydrative cyclization of S-unprotected cysteine dipeptides represents a breakthrough. Sakakura et al. reported that treating cysteine dipeptide 27 with Mo(VI) catalysts in dichloromethane (25°C, 12 hours) produces thiazoline 28a–d with <6% epimerization, a significant improvement over traditional methods.
Microwave-assisted synthesis has also gained traction. Appalanaidu et al. developed a one-pot, three-component reaction (3-CR) between primary amines, carbon disulfide, and bromo acylketones under microwave irradiation (100°C, 30 minutes), achieving 85–92% yields of thiazoline derivatives 5a–j. This method eliminates multi-step purification and enhances scalability.
Table 2: Catalytic Systems for Thiazoline Synthesis
The conversion of 2-methyl-2-thiazoline-4-carboxylic acid to its sodium salt enhances water solubility and stability, critical for pharmaceutical formulations. A standard method involves neutralizing the carboxylic acid with sodium hydroxide in aqueous ethanol. For instance, hydrolyzing methyl 2-methyl-2-thiazoline-4-carboxylate in 0.1 M NaOH (25°C, 1 hour) yields the sodium salt with a pKa of 2.20 for the carboxylic acid group.
Key Physicochemical Properties
Table 3: Sodium Salt Derivatization Conditions
Starting Material | Base | Solvent | Temperature | Time | Purity | Reference |
---|---|---|---|---|---|---|
Methyl ester | NaOH (0.1 M) | H₂O/EtOH | 25°C | 1 h | 98% | |
Free acid | NaHCO₃ | H₂O | 0°C | 30 min | 95% |
Irritant